molecular formula C9H8ClNO3 B11887696 3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride CAS No. 1841081-64-8

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride

Cat. No.: B11887696
CAS No.: 1841081-64-8
M. Wt: 213.62 g/mol
InChI Key: QYDYPZLURKKKMF-UHFFFAOYSA-N
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Description

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride is an organic compound with the molecular formula C9H7NO3. It is a derivative of chromen-2-one, also known as coumarin, and contains both amino and hydroxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the amino group at the 3-position of the chromen-2-one ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a tyrosinase inhibitor, which leads to a decrease in melanin production. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the oxidation of tyrosine to melanin .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-hydroxycoumarin
  • 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
  • 3-Amino-7-hydroxy-2H-phenylchromen-2-one

Uniqueness

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its significant inhibitory effect on tyrosinase. This makes it particularly valuable in research related to enzyme inhibition and the study of melanin production .

Properties

CAS No.

1841081-64-8

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

3-amino-7-hydroxychromen-2-one;hydrochloride

InChI

InChI=1S/C9H7NO3.ClH/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12;/h1-4,11H,10H2;1H

InChI Key

QYDYPZLURKKKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N.Cl

Origin of Product

United States

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